

# An In-depth Technical Guide to 6-(Difluoromethyl)pyridin-3-ol

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## Compound of Interest

Compound Name: 6-(Difluoromethyl)pyridin-3-ol

Cat. No.: B572816

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CAS Number: 1256791-37-3

This technical guide provides a comprehensive overview of **6-(difluoromethyl)pyridin-3-ol**, a fluorinated pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of public data for this specific compound, this guide also includes representative experimental protocols and contextual biological information based on structurally related molecules.

## I. Chemical Identity and Suppliers

**6-(Difluoromethyl)pyridin-3-ol** is a heterocyclic compound featuring a pyridine ring substituted with a difluoromethyl group at the 6-position and a hydroxyl group at the 3-position.

Table 1: Commercial Suppliers of **6-(Difluoromethyl)pyridin-3-ol**

Supplier	Website	Notes
AOBChem	--INVALID-LINK--	Offers the compound in various quantities. <a href="#">[1]</a>
Ambeed	--INVALID-LINK--	Lists the compound as a building block.
BLD Pharmatech	--INVALID-LINK--	Provides the compound for research purposes. <a href="#">[2]</a>
ChemUniverse	--INVALID-LINK--	Available for quotation.
MySkinRecipes	--INVALID-LINK--	Lists the compound with 95% purity. <a href="#">[3]</a>
ChemicalBook	--INVALID-LINK--	Lists various suppliers. <a href="#">[4]</a>

## II. Physicochemical Properties

Detailed experimental data for the physical and chemical properties of **6-(difluoromethyl)pyridin-3-ol** are not readily available in the public domain. The following table summarizes predicted data from computational models.

Table 2: Physicochemical Data for **6-(Difluoromethyl)pyridin-3-ol**

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>5</sub> F <sub>2</sub> NO	PubChem <a href="#">[5]</a>
Molecular Weight	145.11 g/mol	PubChem <a href="#">[5]</a>
Monoisotopic Mass	145.03392 Da	PubChemLite <a href="#">[6]</a>
XlogP (predicted)	1.2	PubChemLite <a href="#">[6]</a>
Predicted Collision Cross Section ([M+H] <sup>+</sup> )	123.1 Å <sup>2</sup>	PubChemLite <a href="#">[6]</a>
Predicted Collision Cross Section ([M-H] <sup>-</sup> )	121.9 Å <sup>2</sup>	PubChemLite <a href="#">[6]</a>

Note: The data in this table, unless otherwise specified, are based on computational predictions and have not been experimentally verified.

### III. Representative Experimental Protocol: Synthesis of N-Difluoromethyl-2-pyridones

A specific experimental protocol for the synthesis of **6-(difluoromethyl)pyridin-3-ol** is not publicly available. However, the following is a representative procedure for the synthesis of N-difluoromethyl-2-pyridones from pyridines, which illustrates a general method for introducing a difluoromethyl group to a pyridine ring system. This method may be adaptable for the synthesis of the target compound with appropriate modifications.<sup>[7][8][9]</sup>

General Procedure for the N-difluoromethylation of Pyridines:<sup>[7][10]</sup>

This synthesis involves a two-step process: N-alkylation with ethyl bromodifluoroacetate followed by in situ hydrolysis and decarboxylation.<sup>[7]</sup>

- **N-Alkylation:** To a solution of the starting pyridine derivative in a suitable aprotic solvent (e.g., acetonitrile), ethyl bromodifluoroacetate is added. The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) for several hours to facilitate the formation of the N-alkoxycarbonyl-difluoromethylpyridinium intermediate.
- **Hydrolysis and Decarboxylation:** Upon completion of the N-alkylation step, water is added to the reaction mixture to induce hydrolysis of the ester and subsequent decarboxylation, yielding the N-difluoromethylated pyridine product. The product is then extracted with an organic solvent, dried, and purified by column chromatography.

**Disclaimer:** This is a general procedure for a related class of compounds and may require significant optimization for the synthesis of **6-(difluoromethyl)pyridin-3-ol**. Researchers should exercise caution and perform small-scale trials.

### IV. Potential Biological Significance and Applications

While no specific biological activity has been reported for **6-(difluoromethyl)pyridin-3-ol**, the difluoromethyl group is a recognized bioisostere of hydroxyl, thiol, and amine moieties, capable

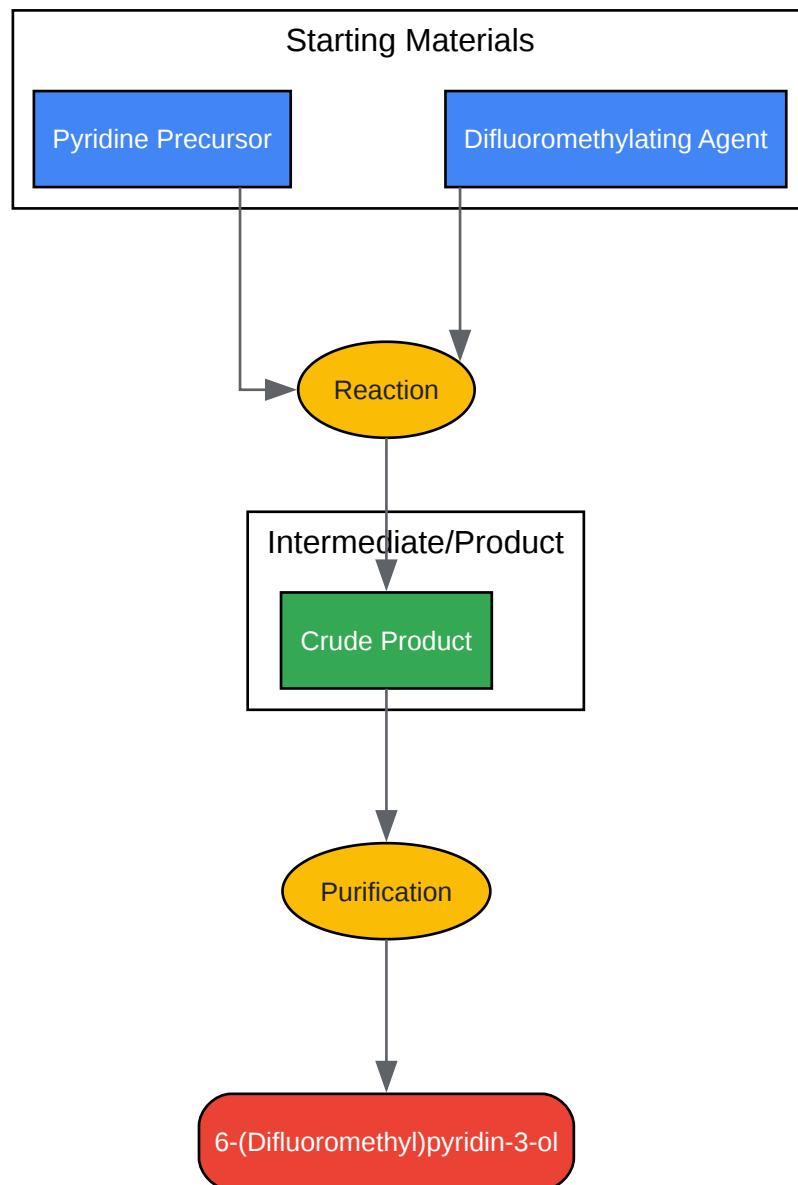
of participating in hydrogen bonding.[\[11\]](#) The introduction of a difluoromethyl group into bioactive molecules can enhance properties such as lipophilicity, metabolic stability, and target binding affinity.[\[12\]](#)[\[13\]](#)

Difluoromethylated pyridine derivatives are of significant interest in medicinal and agricultural chemistry.[\[14\]](#) For instance, various difluoromethylated compounds have shown promise as anti-inflammatory agents and enzyme inhibitors.[\[11\]](#) The structural motifs present in **6-(difluoromethyl)pyridin-3-ol** suggest its potential as a scaffold for the development of novel therapeutic agents.

## V. Visualizations

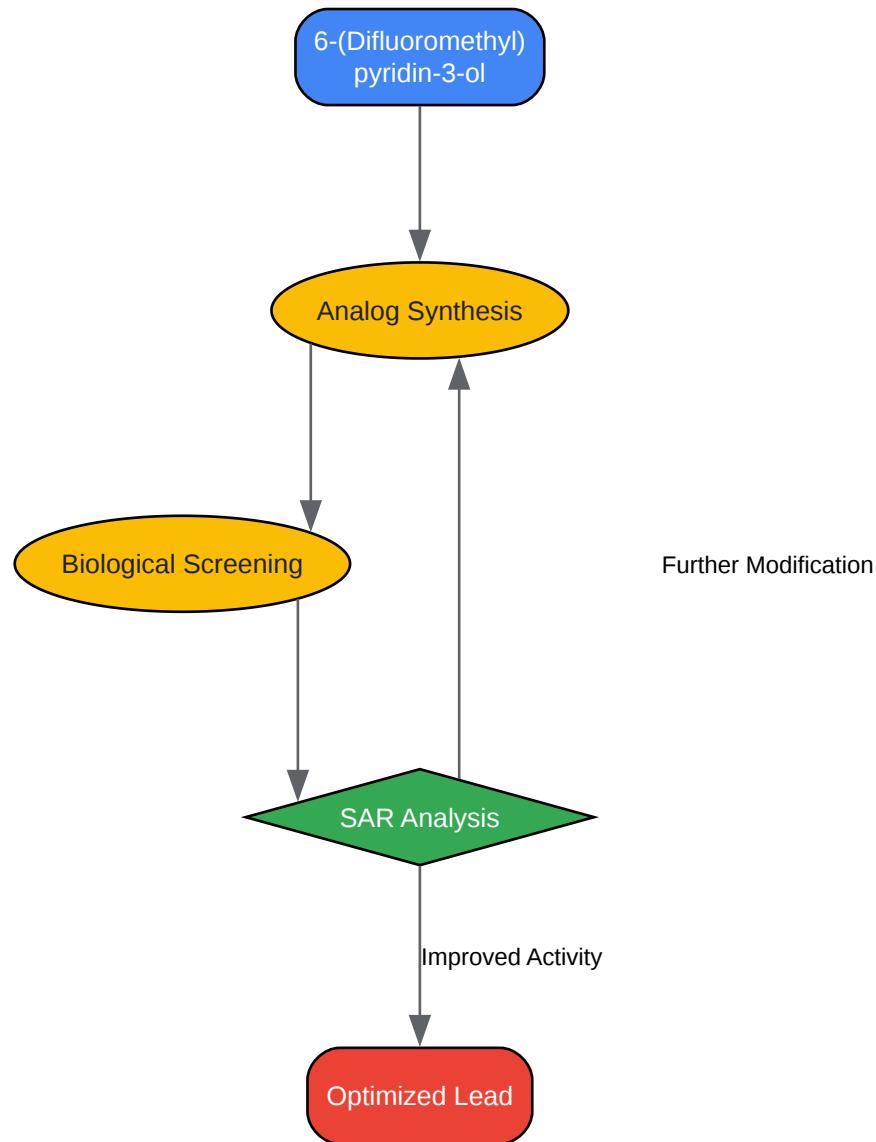
The following diagrams illustrate a conceptual synthetic workflow and a potential application in a drug discovery context.

## Conceptual Synthesis Workflow for a Difluoromethylated Pyridinol

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Caption: A generalized workflow for the synthesis of a difluoromethylated pyridinol.

## Hypothetical Structure-Activity Relationship (SAR) Exploration

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Caption: A conceptual workflow for SAR studies using **6-(difluoromethyl)pyridin-3-ol** as a starting point.

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